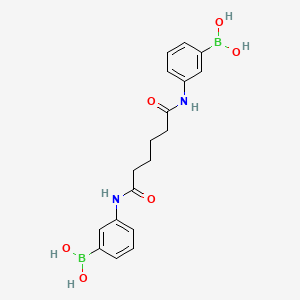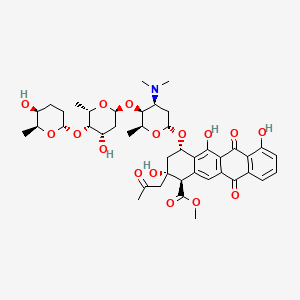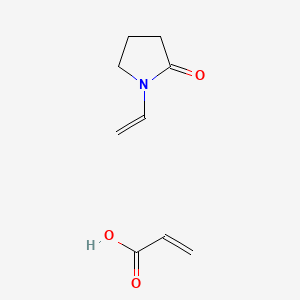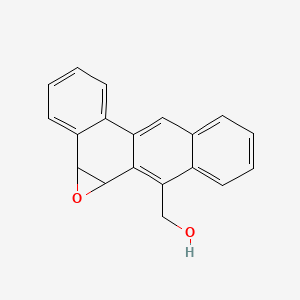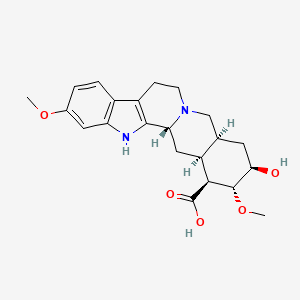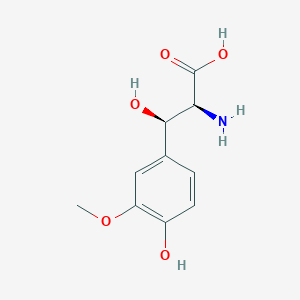
Unii-9cmr2XC9GY
説明
Unii-9cmr2XC9GY, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO5 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-16-7-4-5(2-3-6(7)12)9(13)8(11)10(14)15/h2-4,8-9,12-13H,11H2,1H3,(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTUOPKRORLDCX-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@@H](C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951489 | |
| Record name | beta-Hydroxy-3-methoxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29025-01-2, 28865-97-6 | |
| Record name | DL-(4-Hydroxy-3-methoxyphenyl)serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029025012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (betaR)-beta-Hydroxy-3-methoxy-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028865976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxy-3-methoxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (.BETA.R)-.BETA.-HYDROXY-3-METHOXY-L-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CMR2XC9GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary metabolites of L-DOPS identified in animal studies, and what is the significance of 3-OM-DOPS?
A: Research indicates that after oral administration of L-DOPS to various animal models, including mice, rats, dogs, and Rhesus monkeys, several key metabolites were identified in urine. These include 3-OM-DOPS, 3,4-dihydroxybenzoic acid (Protocatechuic acid), 4-hydroxy-3-methoxybenzoic acid (Vanillic acid), and their conjugates [, ]. Notably, 3-OM-DOPS was consistently found as a major metabolite alongside the unchanged L-DOPS, suggesting it plays a significant role in the metabolic pathway of L-DOPS [, ].
Q2: How does renal function impact the pharmacokinetics of L-DOPS and its metabolite, 3-OM-DOPS?
A: Studies in rats with induced renal failure provide insights into the impact of kidney function on L-DOPS metabolism. In rats with impaired renal function, the serum half-life of L-DOPS was significantly prolonged, and the maximum concentration and overall exposure (AUC) were markedly higher compared to healthy rats []. Interestingly, despite these differences, the total excretion of radioactivity in urine and feces remained comparable between the groups []. Importantly, analysis of serum in rats with complete kidney removal revealed 3-OM-DOPS as one of the metabolites present 24 hours after L-DOPS administration, highlighting its persistence even in the context of compromised renal excretion [].
Q3: Does L-DOPS cross the placental barrier and have the potential to be transferred through breast milk in rats?
A: Research involving pregnant and lactating rats sheds light on the transfer of L-DOPS and its metabolites. Studies demonstrated that while L-DOPS was not detectable in rat fetuses at early gestation (day 13), it reached comparable levels to the mother's serum by day 20, indicating placental transfer occurs later in pregnancy []. Significantly, 3-OM-DOPS was identified as the primary metabolite present in the fetal serum, underscoring its relevance in the context of fetal exposure []. Furthermore, in lactating rats, L-DOPS was found to transfer into breast milk primarily in its unchanged form [], highlighting the potential for neonatal exposure through lactation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butyl-2-[[(1R,2R)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B1213175.png)
